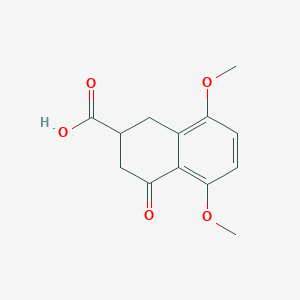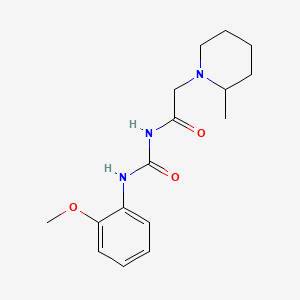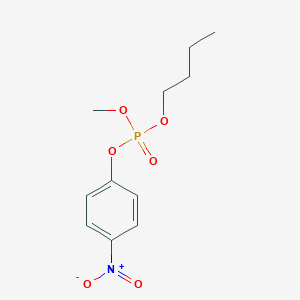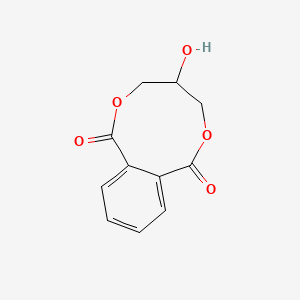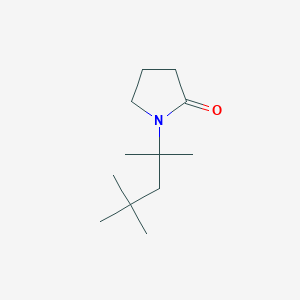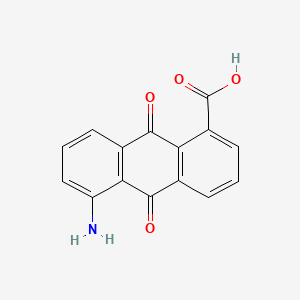
5-Amino-9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid is an organic compound that belongs to the anthraquinone family. This compound is characterized by its anthracene core structure, which is substituted with amino and carboxylic acid functional groups. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with anthraquinone as the starting material.
Nitration: Anthraquinone undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron and hydrochloric acid.
Carboxylation: The amino-substituted anthraquinone is then carboxylated to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and iron in hydrochloric acid are used.
Substitution: Substitution reactions may involve reagents like acyl chlorides and alkyl halides.
Major Products Formed
Oxidation: Quinones are the major products formed during oxidation.
Reduction: Hydroquinones are formed during reduction.
Substitution: Various substituted anthraquinones are formed depending on the reagents used.
Applications De Recherche Scientifique
5-Amino-9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Amino-9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
- 4,5,8-Trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
- Carminic acid
Uniqueness
5-Amino-9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit enzymes sets it apart from other similar compounds.
Propriétés
Numéro CAS |
52869-27-9 |
|---|---|
Formule moléculaire |
C15H9NO4 |
Poids moléculaire |
267.24 g/mol |
Nom IUPAC |
5-amino-9,10-dioxoanthracene-1-carboxylic acid |
InChI |
InChI=1S/C15H9NO4/c16-10-6-2-4-8-12(10)14(18)7-3-1-5-9(15(19)20)11(7)13(8)17/h1-6H,16H2,(H,19,20) |
Clé InChI |
QXSISAAILMGQEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14654396.png)

![2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane](/img/structure/B14654411.png)
![4-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14654412.png)
![1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl-](/img/structure/B14654413.png)
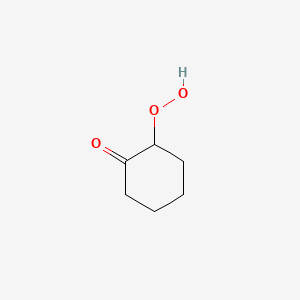
![N-{[Methoxy(dimethyl)silyl]methyl}prop-2-en-1-amine](/img/structure/B14654422.png)
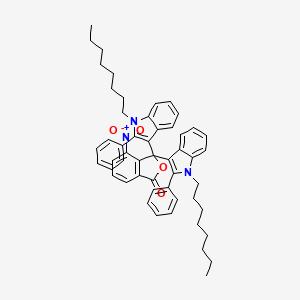
![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanoic acid](/img/structure/B14654444.png)
